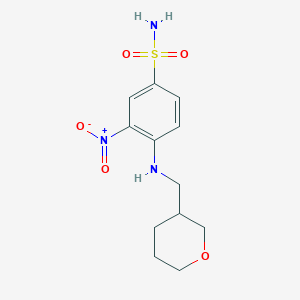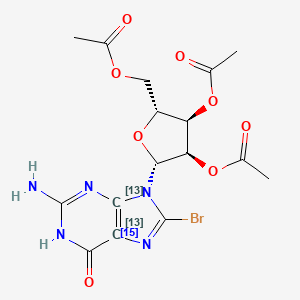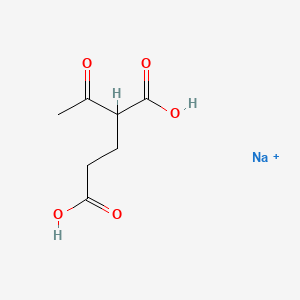
Sodium;2-acetylpentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;2-acetylpentanedioic acid is typically synthesized through the reaction of acetylacetone with sodium hydroxide. The reaction proceeds as follows:
- Acetylacetone is dissolved in water.
- Sodium hydroxide is added to the solution, resulting in the formation of this compound.
- The product is then isolated by crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is carried out in larger reactors with controlled temperatures and pressures to optimize yield and purity. The process may also involve additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-acetylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Various substituted acetyl derivatives.
Aplicaciones Científicas De Investigación
Sodium;2-acetylpentanedioic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which sodium;2-acetylpentanedioic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved include coordination chemistry and redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl succinate: Another compound used in organic synthesis with similar coordination properties.
Thioglycolic acid: Used in similar applications but has different functional groups and reactivity.
Uniqueness
Sodium;2-acetylpentanedioic acid is unique due to its specific coordination properties and stability, making it particularly useful in the synthesis of metal complexes and as a chelating agent in various applications .
Propiedades
Fórmula molecular |
C7H10NaO5+ |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
sodium;2-acetylpentanedioic acid |
InChI |
InChI=1S/C7H10O5.Na/c1-4(8)5(7(11)12)2-3-6(9)10;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);/q;+1 |
Clave InChI |
UCYIXYVLUNJXNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCC(=O)O)C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


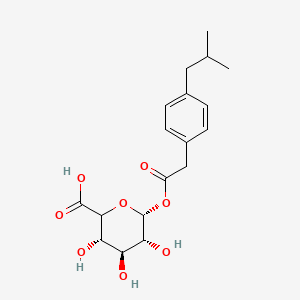
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)

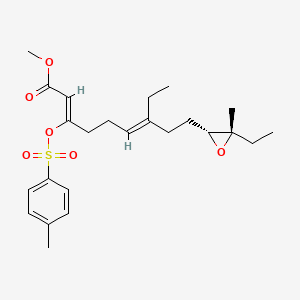
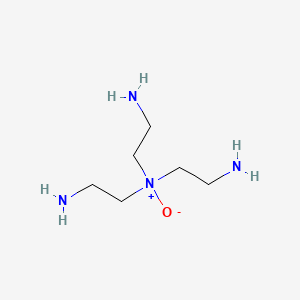
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
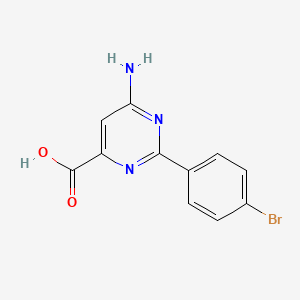

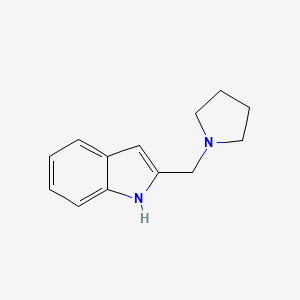
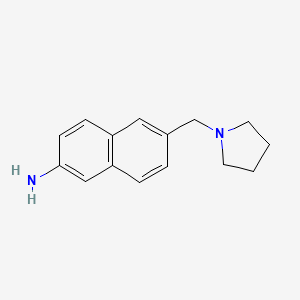
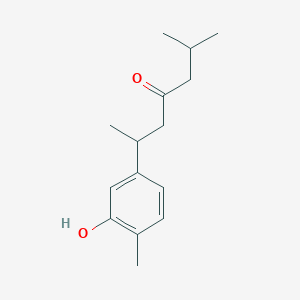
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
